molecular formula C13H20N4O6S B10926593 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B10926593
M. Wt: 360.39 g/mol
InChI Key: DCGIPJKPHMNDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves multiple steps. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. Subsequent nitration introduces the nitro group at the 4-position of the pyrazole ring. The sulfonyl group is then introduced via sulfonylation, and the final step involves the attachment of the tetrahydrofuran moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, 1,3-diketones, nitrating agents, sulfonyl chlorides, and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids .

Major Products

The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and tetrahydrofuran derivatives .

Scientific Research Applications

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro, sulfonyl, and tetrahydrofuran groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C13H20N4O6S

Molecular Weight

360.39 g/mol

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C13H20N4O6S/c1-9-13(17(19)20)10(2)16(15-9)8-24(21,22)7-12(18)14-6-11-4-3-5-23-11/h11H,3-8H2,1-2H3,(H,14,18)

InChI Key

DCGIPJKPHMNDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CS(=O)(=O)CC(=O)NCC2CCCO2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.